molecular formula C6HCl2FN2 B8314750 3,5-Dichloro-2-fluoroisonicotinonitrile

3,5-Dichloro-2-fluoroisonicotinonitrile

Cat. No.: B8314750
M. Wt: 190.99 g/mol
InChI Key: DOTBDSJCKJRABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-fluoroisonicotinonitrile is a halogenated pyridine derivative characterized by chloro (Cl), fluoro (F), and nitrile (CN) substituents at the 3,5-, 2-, and 4-positions, respectively. Its molecular structure (C₆HCl₂FN₂) confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The compound’s reactivity is influenced by the electron-withdrawing effects of Cl, F, and CN groups, which enhance its susceptibility to nucleophilic substitution and cross-coupling reactions .

Properties

Molecular Formula

C6HCl2FN2

Molecular Weight

190.99 g/mol

IUPAC Name

3,5-dichloro-2-fluoropyridine-4-carbonitrile

InChI

InChI=1S/C6HCl2FN2/c7-4-2-11-6(9)5(8)3(4)1-10/h2H

InChI Key

DOTBDSJCKJRABF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)F)Cl)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution: Replacing Cl with F (e.g., 3,5-Difluoroisonicotinonitrile) reduces molecular weight (209.99 → 145.08 g/mol) and alters lipophilicity (ClogP increases by ~0.5 units) .
  • Methoxy vs.

Physicochemical Properties

  • Polarity : Nitrile-containing analogs exhibit high dipole moments (~4.5–5.0 D) due to the electron-withdrawing CN group. Methoxy derivatives show increased topological polar surface area (TPSA > 50 Ų) compared to halogen-only analogs (TPSA ~30 Ų) .
  • Solubility: Chlorinated derivatives (e.g., 3,5-Dichloro-2-methoxyisonicotinonitrile) display lower aqueous solubility (<1 mg/mL) than fluorinated counterparts due to higher hydrophobicity .

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